molecular formula CH3Cl2OP B585742 Methyl-d3-phosphonic Dichloride CAS No. 104801-17-4

Methyl-d3-phosphonic Dichloride

Cat. No.: B585742
CAS No.: 104801-17-4
M. Wt: 135.926
InChI Key: SCLFRABIDYGTAZ-FIBGUPNXSA-N
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Description

Methyl-d3-phosphonic Dichloride, also known as Dichloro (methyl-d3)phosphine Oxide, is a deuterated organophosphorus compound. It is a white crystalline solid that melts slightly above room temperature. This compound is notable for its applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-d3-phosphonic Dichloride can be synthesized through the chlorination of dimethyl methylphosphonate using thionyl chloride or phosgene as chlorinating agents. The reaction is typically catalyzed by inorganic halides such as ammonium halide or metallic halides. The reaction conditions generally range from moderate temperatures (around 50°C) to the boiling point of dimethyl methylphosphonate (approximately 181°C) .

Another method involves the oxidation of methyldichlorophosphine with sulfuryl chloride, resulting in the formation of this compound and thionyl chloride as a byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl-d3-phosphonic Dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alcohols: Reacts under mild conditions to form dialkoxides.

    Amines: Catalyze the chlorination process and participate in condensation reactions.

    Hydrogen Fluoride or Sodium Fluoride: Used in fluorination reactions to produce difluorides.

Major Products Formed

    Dialkoxides: Formed from reactions with alcohols.

    Methylphosphonyl Difluoride: Formed from reactions with fluorinating agents.

Mechanism of Action

The mechanism of action of Methyl-d3-phosphonic Dichloride involves its reactivity with nucleophiles, such as alcohols and amines. The compound’s phosphorus atom acts as an electrophilic center, facilitating nucleophilic substitution reactions. This reactivity is crucial for its role in synthesizing various organophosphorus compounds and biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

    Methylphosphonic Dichloride: Similar in structure but not deuterated.

    Dimethyl Methylphosphonate: A precursor in the synthesis of Methyl-d3-phosphonic Dichloride.

    Methylphosphonyl Difluoride: A fluorinated derivative.

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly useful in research applications requiring isotopic labeling. This property allows for more precise tracking and analysis in various chemical and biological studies.

Properties

IUPAC Name

trideuterio(dichlorophosphoryl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Cl2OP/c1-5(2,3)4/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLFRABIDYGTAZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])P(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858091
Record name (~2~H_3_)Methylphosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104801-17-4
Record name (~2~H_3_)Methylphosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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